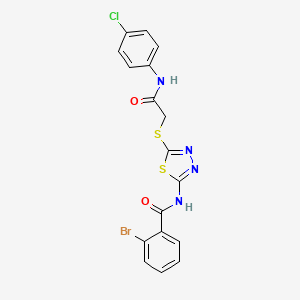

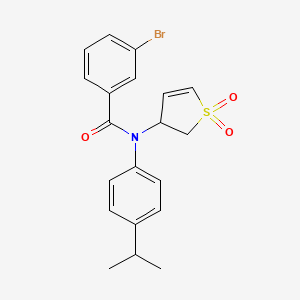

![molecular formula C15H12BrNO3 B2753574 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 664311-23-3](/img/structure/B2753574.png)

4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

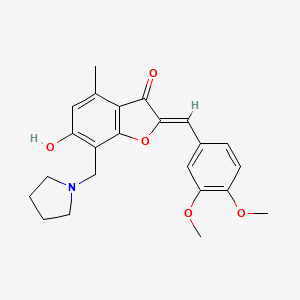

4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 g/mol . It falls within the category of biochemicals and is primarily used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol consists of a phenolic ring with a bromine substituent at the 4-position. Additionally, it contains an imine group (C=N) linked to a dihydrobenzodioxin moiety. The “E” configuration indicates that the double bond in the imine is in the trans conformation .

Chemical Reactions Analysis

One notable reaction involving this compound is free radical bromination. N-bromosuccinimide (NBS) is commonly used to introduce a bromine atom at the benzylic position. The succinimidyl radical generated from NBS abstracts a hydrogen atom from the benzylic position, leading to the formation of the brominated product .

Scientific Research Applications

Synthesis and Structural Characterization

- Schiff base compounds, including those similar to the specified chemical, are synthesized for their structural properties and potential applications in various fields. For example, Schiff base compounds derived from salicylaldehyde and amines have been synthesized and characterized, showing potential antibacterial activities due to their structural features (Wang et al., 2008).

Antimicrobial Properties

- Some derivatives of the specified compound have been synthesized and tested for antimicrobial properties. For instance, sulfonamide-derived ligands and their metal complexes have demonstrated moderate to significant antibacterial activity against various bacterial strains, highlighting the potential for these compounds in antimicrobial applications (Chohan & Shad, 2011).

Antioxidant and Anti-cancer Activities

- Bromophenols isolated from marine algae have shown potent antioxidant activities. These properties are important for various applications, including the potential for cancer treatment through photodynamic therapy, where certain compounds have been identified to possess high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Sensor Applications

- Schiff-base molecules derived from similar compounds have been developed as chemosensors for detecting pH changes, which could be significant in distinguishing between normal cells and cancer cells due to the difference in their pH environments. This application underlines the potential of these compounds in biomedical research and diagnostics (Halder et al., 2018).

Corrosion Inhibition

- Studies on Schiff bases, including those related to the specified compound, have also explored their effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and protect against corrosion highlights their potential application in industrial and engineering contexts (El-Lateef et al., 2015).

properties

IUPAC Name |

4-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMNDUPJFMUVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

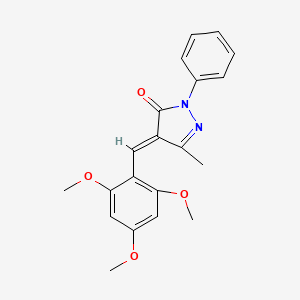

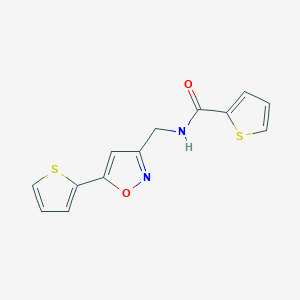

![3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2753498.png)

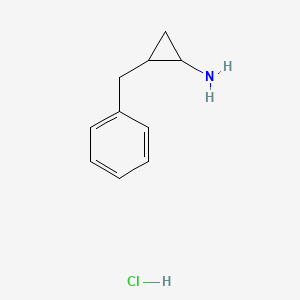

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)

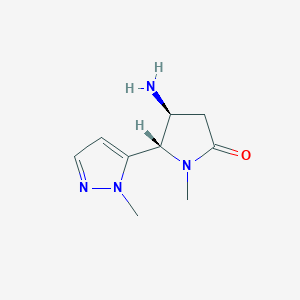

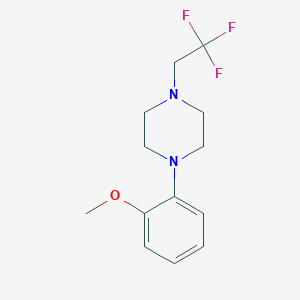

![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)

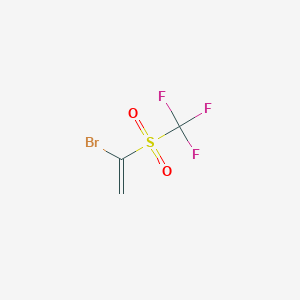

![3-((2-Fluorobenzyl)thio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2753512.png)